6-Bromopiperonal
Overview
Description
6-Bromopiperonal, also known as 6-bromo-1,3-benzodioxole-5-carboxaldehyde, is a chemical compound with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol . It is a disubstituted 1,3-benzodioxole that appears as a white to light yellow powder . This compound is known for its use as an intermediate in various chemical syntheses, particularly in the preparation of selective agonists for G-protein-coupled receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromopiperonal can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde . The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzodioxole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity . The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromopiperonal undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.
Oxidation Products: 6-bromo-1,3-benzodioxole-5-carboxylic acid.
Reduction Products: 6-bromo-1,3-benzodioxole-5-methanol.
Scientific Research Applications
6-Bromopiperonal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromopiperonal involves its interaction with specific molecular targets, such as G-protein-coupled receptors . The compound acts as an intermediate in the synthesis of selective agonists that bind to these receptors, modulating their activity and triggering downstream signaling pathways . This interaction is crucial for understanding the compound’s effects in various biological systems .
Comparison with Similar Compounds
- 6-Bromo-3,4-methylenedioxybenzaldehyde
- 6-Bromo-1,3-benzodioxole-5-carboxylic acid
- 6-Bromo-1,3-benzodioxole-5-methanol
Comparison: 6-Bromopiperonal is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties . Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQUXTSIDQURDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166626 | |
Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15930-53-7 | |
Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15930-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromopiperonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015930537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromopiperonal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15639 | |
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Record name | 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-Bromopiperonal | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW4F8SRZ4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 6-Bromopiperonal?
A1: this compound is an aromatic aldehyde with a methylenedioxy group and a bromine atom substituted on the benzene ring. Its molecular formula is C8H5BrO3.
Q2: What are the common synthetic applications of this compound?
A2: this compound serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic compounds []. It is frequently employed in reactions such as condensation reactions [], Suzuki couplings [], and the synthesis of vinyl azides [, ].
Q3: Can you provide an example of how this compound is used in the synthesis of natural products?
A3: this compound is a key starting material in the total synthesis of several natural products. For example, it has been successfully employed in the synthesis of:
- Aryltetralin lignans, including Podophyllotoxin: These compounds exhibit significant biological activities, and this compound acts as a crucial precursor in their synthesis via C(sp3)—H arylation [].
- Altenusin and Alterlactone: These resorcylic lactone mycotoxins have been synthesized starting from this compound through a route involving a Suzuki coupling as a key step [].
- (-)-Hinokinin, (-)-Yatein, (-)-Bursehernin, and (-)-Pluviatolide: These dibenzylbutyrolactone lignans, along with their 7'-hydroxy derivatives, have been synthesized using a strategy involving this compound as a starting point. The synthetic route features an organocatalytic aldol reaction and Pd/C-catalyzed hydrogenative debromination [].
- Optically active 4-Alkylidene-Tetrahydroisoquinolines: These compounds are key intermediates in the total synthesis of crinane alkaloids. this compound serves as the starting point for a seven-step synthesis of these optically active molecules [].
- Lennoxamine: This isoindolobenzazepine alkaloid has been synthesized using a route that leverages the reactivity of vinyl azides derived from this compound [, ].
Q4: How does the presence of the bromine atom in this compound influence its reactivity?
A4: The bromine atom in this compound acts as an electron-withdrawing group, influencing its reactivity in several ways:
- Regioselective Cleavage of Methylenedioxy Ring: In reactions with sodium alkoxides and alcohols in dimethyl sulfoxide, the bromine atom directs the regioselective cleavage of the methylenedioxy ring, leading to the formation of specific hydroxybenzene derivatives [, ].
- Facilitates C—H Arylation: The presence of bromine makes the adjacent C—H bond more acidic, facilitating palladium-catalyzed C—H arylation reactions []. This reactivity is crucial for constructing complex molecules like aryltetralin lignans.
Q5: Are there any studies on the structure-activity relationship (SAR) of compounds derived from this compound?
A5: While specific SAR studies focusing solely on this compound derivatives might be limited in the provided literature, the synthesis of various analogs of natural products like lignans [, ] and 4-alkylidene-tetrahydroisoquinolines [] provides valuable insights into the structure-activity relationships. Modifications to the core structure derived from this compound can significantly impact the biological activity and potency of the resulting compounds.
Q6: What analytical techniques are typically employed to characterize this compound and its derivatives?
A6: Common analytical techniques used for the characterization of this compound and its derivatives include:
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